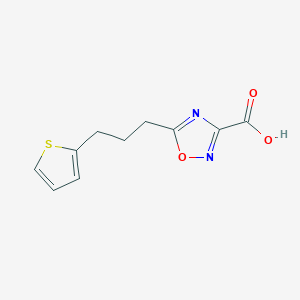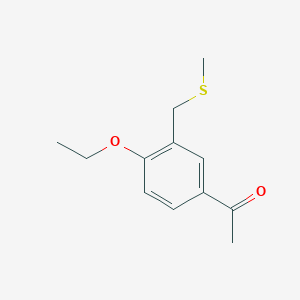
3-Propylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylpyridin-4-ol is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a propyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the pyridine ring. Pyridine derivatives, including this compound, are significant due to their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylpyridin-4-ol can be achieved through several methods. One common approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. . Another method involves the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Propylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-Propylpyridin-4-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Pyridine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 3-Propylpyridin-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signaling pathways. These interactions can lead to changes in cellular processes, such as gene expression and metabolic pathways .
Comparación Con Compuestos Similares
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Comparison: 3-Propylpyridin-4-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to pyridin-2-ol and pyridin-3-ol, this compound has different nucleophilic centers, leading to distinct reaction pathways and products. The propyl group also enhances its lipophilicity, potentially affecting its solubility and interaction with biological membranes .
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
3-propyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-6-9-5-4-8(7)10/h4-6H,2-3H2,1H3,(H,9,10) |
Clave InChI |
UAFUYZFLVUEGEW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CNC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)





![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)


